N-(4-Bromo-2-fluorophenyl)acetamide
Description
Significance within Organic Synthesis and Medicinal Chemistry Scaffolds
The structure of N-(4-Bromo-2-fluorophenyl)acetamide makes it a versatile building block in the development of new compounds, particularly in the pharmaceutical industry. cymitquimica.com The presence of bromine and fluorine atoms provides specific steric and electronic characteristics that can influence a molecule's interactions with biological targets. ontosight.ai
This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, it is a key component in the creation of various heterocyclic compounds, which are known for their diverse biological activities, including anti-inflammatory and anticancer effects. evitachem.com The acetamide (B32628) group itself is a common feature in many pharmaceuticals and can participate in various chemical transformations. evitachem.com
Derivatives of this compound are being investigated for a range of medicinal purposes. Research has explored its incorporation into molecules designed as potential anti-inflammatory, antimicrobial, or antiviral agents. ontosight.ai Furthermore, its structure is relevant in the development of inhibitors for enzymes and receptors implicated in various diseases. ontosight.ai For instance, it has been used in the synthesis of compounds that act as platelet aggregation inhibitors, indicating potential applications in cardiovascular therapies. evitachem.com
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇BrFNO |
| Molecular Weight | 232.05 g/mol |
| CAS Number | 326-66-9 |
| Physical State | Solid |
Contextualization within Halogenated Acetamide Derivatives Research
This compound belongs to the broader class of halogenated acetamide derivatives. Halogen atoms are frequently incorporated into drug candidates to enhance their metabolic stability, binding affinity, and membrane permeability. The specific combination of bromine and fluorine in this compound offers a unique profile for researchers to explore.
The study of halogenated acetamides is a significant area of medicinal chemistry. For example, phenoxy acetamide derivatives containing halogens have been shown to possess enhanced anti-inflammatory functions. nih.gov The acetamide scaffold is a well-established pharmacophore with a wide array of biological activities, and its derivatives are used as analgesics, anticonvulsants, and even herbicides. evitachem.comnih.gov Research into compounds like this compound contributes to a deeper understanding of structure-activity relationships within this class of molecules. ontosight.ai
Fundamental Research Questions and Objectives Pertaining to the Chemical Compound
The investigation of this compound is driven by several fundamental research questions:
Synthetic Utility: How can this compound be efficiently used to construct more complex molecular architectures? Researchers are continually exploring new reaction pathways and conditions to leverage the reactivity of the bromo, fluoro, and acetamide groups. This includes nucleophilic substitution reactions at the thio group or electrophilic aromatic substitution to replace the halogen atoms. evitachem.com
Structure-Activity Relationships (SAR): How do the bromine and fluorine substituents, and their positions on the phenyl ring, influence the biological activity of the final products? Understanding these relationships is crucial for designing more potent and selective drug candidates. ontosight.ai
Development of Novel Therapeutics: Can derivatives of this compound lead to the discovery of new drugs for unmet medical needs? Ongoing research aims to screen these compounds against a variety of biological targets to identify new therapeutic agents. ontosight.ai For example, derivatives have been synthesized and evaluated for their potential as antitubercular agents. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYGKMDWQBWUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186293 | |
| Record name | N-(4-Bromo-2-fluorophenyl)acetamide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60186293 | |
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Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326-66-9 | |
| Record name | N-(4-Bromo-2-fluorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(4-Bromo-2-fluorophenyl)acetamide | |
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| Record name | N-(4-Bromo-2-fluorophenyl)acetamide | |
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| Record name | N-(4-bromo-2-fluorophenyl)acetamide | |
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| Record name | N-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE | |
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Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes for N-(4-Bromo-2-fluorophenyl)acetamide
The synthesis of this compound is primarily achieved through two well-established routes: the protection of an arylamine followed by bromination, or the direct amidation of a pre-brominated aniline (B41778) derivative.
Arylamine Protection and Subsequent Bromination Strategies
One common strategy involves the initial protection of the amino group of 2-fluoroaniline (B146934). This is typically achieved through acetylation, where 2-fluoroaniline is treated with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride to form N-(2-fluorophenyl)acetamide. This protection step is crucial as it deactivates the amino group, thereby directing the subsequent electrophilic substitution (bromination) to the para position of the phenyl ring, minimizing the formation of ortho and di-substituted byproducts.
The subsequent bromination of N-(2-fluorophenyl)acetamide is then carried out using a suitable brominating agent. This reaction yields the desired this compound. A variety of brominating agents and reaction conditions have been reported in the literature, each with its own set of advantages and limitations.
Amidation Reactions for Acetamide (B32628) Moiety Formation
An alternative and widely used synthetic route involves the direct amidation of 4-bromo-2-fluoroaniline (B1266173). In this approach, the bromo and fluoro substituents are already in their desired positions on the aniline precursor. The synthesis of 4-bromo-2-fluoroaniline itself can be achieved through methods such as the reduction of 4-bromo-2-fluoro-1-nitrobenzene. chemicalbook.comnih.gov
The amidation reaction is then performed by treating 4-bromo-2-fluoroaniline with an acetylating agent, such as acetic anhydride or acetyl chloride, to introduce the acetamide moiety. This reaction is often carried out in the presence of a base to neutralize the acid generated during the reaction.
| Precursor | Reagent | Product | Key Reaction Type |
|---|---|---|---|
| 2-Fluoroaniline | Acetic Anhydride/Acetyl Chloride then Brominating Agent | This compound | Acetylation and Bromination |
| 4-Bromo-2-fluoroaniline | Acetic Anhydride/Acetyl Chloride | This compound | Amidation |
Advanced Synthetic Approaches and Process Optimization
In addition to the established routes, ongoing research focuses on developing more efficient, selective, and environmentally friendly methods for the synthesis of this compound.
Regioselective Functionalization Techniques
The regioselectivity of the bromination step is a critical aspect of the synthesis. To achieve high yields of the desired para-bromo isomer, various techniques have been explored. These methods aim to control the position of the incoming bromine atom on the aromatic ring. While the directing effect of the acetamido group in N-(2-fluorophenyl)acetamide strongly favors para-substitution, optimizing reaction conditions such as temperature, solvent, and the choice of brominating agent can further enhance this selectivity.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound. This involves the development of methods that reduce waste, use less hazardous reagents, and are more energy-efficient. One approach is the use of greener solvents, such as water, to replace traditional organic solvents. For instance, catalyst-free synthesis of related acetamide derivatives has been demonstrated in water under reflux conditions. derpharmachemica.com Another green approach involves the use of catalytic methods. For example, the reduction of a related nitroaromatic compound, 4-bromo-2-fluoro-1-nitrobenzene, to 4-bromo-2-fluoroaniline has been achieved using silver nanoparticles synthesized via a green method as a catalyst. nih.gov These examples highlight the potential for developing more sustainable synthetic routes to this compound.
| Advanced Approach | Key Principle | Example/Potential Application |
|---|---|---|
| Regioselective Functionalization | Controlled placement of functional groups | Optimizing bromination conditions to maximize para-isomer yield. |
| Green Chemistry | Use of environmentally benign solvents and catalysts | Water as a solvent in amidation; biocatalysis or green-synthesized nanocatalysts for precursor synthesis. |
Precursor Utilization in Complex Molecule Synthesis
The primary precursor to this compound, 4-bromo-2-fluoroaniline , is a valuable intermediate in its own right, finding application in the synthesis of a variety of more complex and often biologically active molecules. Its utility stems from the presence of multiple reactive sites that allow for further chemical transformations.
4-Bromo-2-fluoroaniline is a key building block in the pharmaceutical and agrochemical industries. guidechem.comnordmann.global It is used in the synthesis of active pharmaceutical ingredients (APIs), particularly those containing halogenated aromatic moieties. nordmann.global For example, it has been used in the synthesis of 4-amino-3-fluorophenyl boronic acid and other boronic acid derivatives. chemicalbook.com Furthermore, this precursor is utilized in the preparation of non-steroidal anti-inflammatory drugs and other biologically active compounds. google.com The bromo and fluoro substituents on the aniline ring can influence the pharmacokinetic and pharmacodynamic properties of the final molecules.
The amino group of 4-bromo-2-fluoroaniline can be readily diazotized and subsequently replaced with a variety of other functional groups. The bromine atom can participate in cross-coupling reactions, such as the Suzuki coupling, allowing for the formation of carbon-carbon bonds and the construction of more elaborate molecular architectures. For instance, 4-bromo-2-fluoroaniline has been used in the synthesis of 4-bromo-2-fluorobiphenyl.
Employment in Indole (B1671886) Derivative Synthesis
While direct cyclization of this compound to form an indole core is not the most common strategy, its structural motifs are incorporated into more complex indole derivatives. A general approach involves the alkylation of an existing indole nucleus with a reagent derived from or similar to this compound. For instance, a substituted aniline, such as 4-bromo-2-fluoroaniline, can be reacted with chloroacetyl chloride to form an α-chloro acetamide. This intermediate can then alkylate the nitrogen of an indole ring. nih.gov The resulting N-acetamide indole can undergo further modifications, such as Suzuki coupling reactions at the bromo-position, to introduce diverse functionalities. nih.gov
Another strategy involves the synthesis of indole-3-acetamides through the coupling of indole-3-acetic acid with various anilines. acs.org In a related synthesis, N-(4-bromophenyl)-2-(3-methyl-1H-indol-1-yl) acetamide was synthesized, highlighting the utility of bromo-substituted anilines in creating diverse indole derivatives. cuestionesdefisioterapia.com
Table 1: Synthesis of Indole Derivatives
| Derivative | Synthetic Approach | Key Reagents |
| N-acetamide indoles | Alkylation of indole with an aryl carboxamide followed by Suzuki coupling. nih.gov | Chloroacetyl chloride, sodium hydride, PdCl2(PPh3)4, K2CO3 |
| Indole-3-acetamides | Coupling of indole-3-acetic acid with substituted anilines. acs.org | 1,1'-Carbonyldiimidazole (CDI) |
| N-(4-bromophenyl)-2-(3-methyl-1H-indol-1-yl) acetamide | Specific synthesis reported. cuestionesdefisioterapia.com | Not detailed |
Role in Pyridine (B92270) Derivative Synthesis
This compound is a key precursor in the synthesis of complex pyridine-containing molecules. One notable application is in the preparation of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. The synthesis commences with the nitration of pyridin-4-ol, followed by chlorination to yield 4-chloro-3-nitropyridine. This intermediate is then reacted with 4-bromo-2-fluoroaniline to produce N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine. Subsequent reduction of the nitro group and cyclization with a carbonylating agent like N,N'-carbonyldiimidazole affords the final imidazo[4,5-c]pyridin-2-one derivative. researchgate.net
In a different synthetic approach, N-[5-bromo-2-methylpyridin-3-yl]acetamide, a structural isomer of a derivative of the title compound, was utilized in Suzuki cross-coupling reactions with various arylboronic acids to generate novel pyridine derivatives. nih.gov This highlights the utility of bromo-substituted acetamidopyridines as versatile platforms for diversification.
Table 2: Synthesis of Pyridine Derivatives
| Derivative | Synthetic Approach | Key Reagents |
| 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | Multi-step synthesis involving nitration, chlorination, amine coupling, reduction, and cyclization. researchgate.net | KNO3/H2SO4, POCl3, 4-bromo-2-fluoroaniline, FeCl3/NH2NH2, N,N'-Carbonyldiimidazole |
| N-(Aryl)-5-aryl-2-methylpyridin-3-yl]acetamides | Suzuki cross-coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with arylboronic acids. nih.gov | Pd(PPh3)4, K3PO4, arylboronic acids |
Intermediacy in Sulfonamide Compound Synthesis
This compound plays a role as an intermediate in the synthesis of more complex sulfonamide-containing molecules. For instance, it is a documented intermediate in the pathway to synthesize saccharide-modified sulfonamides. The synthesis starts with the acylation of 4-bromo-2-fluoroaniline with acetic anhydride to yield this compound. nih.gov This intermediate can then undergo further transformations, such as Sonogashira coupling to introduce an alkyne functionality, which is subsequently used in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to build more complex structures. nih.gov
While not a direct precursor to a simple sulfonamide, its bromo- and fluoro-substituted phenylacetamide structure is a key component in building larger molecules that incorporate a sulfonamide group elsewhere in the structure. For example, the related compound N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide contains the core structure of the title compound linked to a sulfonamide-bearing moiety. ontosight.ai
Table 3: Synthesis of Sulfonamide-Related Compounds
| Compound Type | Role of this compound | Key Subsequent Reactions |
| Saccharide-modified sulfonamides | Intermediate (10c) formed by acylation. nih.gov | Sonogashira coupling, CuAAC |
| Complex sulfonamides | Structural component. ontosight.ai | Not detailed |
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy serves as a fundamental tool for delineating the molecular framework of N-(4-Bromo-2-fluorophenyl)acetamide in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.
¹H NMR for Proton Environment Elucidation
Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms within the molecule. For N-(4-Bromo-2-chlorophenyl)acetamide, a structurally similar compound, the ¹H NMR spectrum shows distinct signals corresponding to the amide proton (δ 9.58 ppm), aromatic protons (δ 7.76, 7.70, and 7.57–7.42 ppm), and the methyl protons (δ 2.10 ppm) . In N-phenylacetamide, the methyl protons appear at δ 2.19 ppm, while the aromatic protons resonate between δ 7.12 and 7.53 ppm rsc.org. For N-(4-bromophenyl)acetamide, the methyl protons are observed at δ 2.19 ppm, and the aromatic protons are in the range of δ 7.33-7.45 ppm rsc.org. These reference points from related structures are instrumental in assigning the proton signals of this compound. The electron-withdrawing effects of the bromine and fluorine atoms are expected to influence the chemical shifts of the adjacent aromatic protons, causing them to appear at lower fields.
Table 1: Representative ¹H NMR Chemical Shifts for N-Aryl Acetamides
| Compound | Amide H (ppm) | Aromatic H (ppm) | Methyl H (ppm) | Reference |
|---|---|---|---|---|
| N-(4-Bromo-2-chlorophenyl)acetamide | 9.58 | 7.42-7.76 | 2.10 | |
| N-phenylacetamide | - | 7.12-7.53 | 2.19 | rsc.org |
| N-(4-bromophenyl)acetamide | - | 7.33-7.45 | 2.19 | rsc.org |
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. In the case of N-(4-Bromo-2-chlorophenyl)acetamide, the carbonyl carbon of the acetamide (B32628) group appears at δ 169.19 ppm, while the aromatic carbons resonate between δ 117.36 and 135.10 ppm, and the methyl carbon is found at δ 23.83 ppm . For N-phenylacetamide, the carbonyl carbon is at δ 168.50 ppm, and the aromatic carbons are observed at δ 119.95, 124.34, 129.00, and 137.90 ppm, with the methyl carbon at δ 24.59 ppm rsc.org. These values provide a strong basis for interpreting the ¹³C NMR spectrum of this compound. The presence of the fluorine atom will introduce C-F coupling, which can be observed in the spectrum and aids in the assignment of the fluorinated carbon and its neighbors.
Table 2: Representative ¹³C NMR Chemical Shifts for N-Aryl Acetamides
| Compound | Carbonyl C (ppm) | Aromatic C (ppm) | Methyl C (ppm) | Reference |
|---|---|---|---|---|
| N-(4-Bromo-2-chlorophenyl)acetamide | 169.19 | 117.36-135.10 | 23.83 | |
| N-phenylacetamide | 168.50 | 119.95-137.90 | 24.59 | rsc.org |
| N-(4-bromophenyl)acetamide | - | - | - |
2D NMR Techniques for Connectivity Assignments
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Analysis of Crystal Packing and Supramolecular Interactions
The crystal structures of related N-aryl acetamides reveal a variety of supramolecular interactions that dictate their packing in the solid state. For instance, in 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide, molecules are linked into layers by intermolecular N—H⋯O, C—H⋯O, C—H⋯Cl, and C—H⋯F hydrogen bonds iucr.orgnih.gov. Similarly, the crystal structure of N-(4-Bromophenyl)acetamide features N—H⋯O hydrogen bonds that form chains, with additional stabilization from weak C—H⋯π interactions researchgate.net. In the case of 2,2,2-tribromo-N-(2-fluorophenyl)acetamide, C—Br⋯πaryl interactions lead to the formation of dimers, which are further connected by Br⋯Br contacts iucr.orgiucr.org. These examples highlight the importance of hydrogen bonding and halogen interactions in the crystal packing of these compounds. It is highly probable that the crystal structure of this compound would also be significantly influenced by N—H⋯O hydrogen bonds involving the amide group, as well as potential Br⋯O, Br⋯F, or C—H⋯F interactions.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, with the molecular formula C₈H₇BrFNO, the monoisotopic mass is 230.9695 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this exact mass, which is a key step in its structural confirmation. vulcanchem.comrsc.org
The analysis also provides predicted mass-to-charge ratios (m/z) for various adducts of the molecule, which are commonly observed in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 231.97678 |
| [M+Na]⁺ | 253.95872 |
| [M-H]⁻ | 229.96222 |
| [M+NH₄]⁺ | 249.00332 |
| [M+K]⁺ | 269.93266 |
Data sourced from predicted values. uni.lu
The fragmentation pattern of this compound under electron ionization (EI) conditions can be predicted based on its structure. A key characteristic of the mass spectrum would be the isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br), which exists in an approximate 1:1 natural abundance. This would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Plausible fragmentation pathways include:
α-Cleavage: Loss of the acetyl group (•COCH₃, 43 Da) to form the 4-bromo-2-fluoroaniline (B1266173) radical cation.
Amide Bond Cleavage: Fission of the N-CO bond, leading to the formation of the [CH₃CO]⁺ ion (m/z = 43) and the 4-bromo-2-fluorophenylaminyl radical.
Halogen Loss: Subsequent fragmentation could involve the loss of the bromine atom or the fluorine atom from the aromatic ring.
The study of fragmentation patterns in structurally related compounds, such as other N-acyl thiourea (B124793) derivatives containing a bromophenyl group, provides insight into these characteristic cleavage pathways. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is pivotal for identifying the functional groups within a molecule. google.com The spectra provide a unique "fingerprint" based on the vibrational modes of the chemical bonds. While specific experimental spectra for this compound are not widely published, the characteristic absorption bands can be reliably predicted by analyzing structurally similar molecules like N-(4-bromo-2-chlorophenyl)acetamide and N-(4-bromophenyl)acetamide. spectrabase.comresearchgate.net
The key functional groups in this compound—the secondary amide, the substituted benzene (B151609) ring, and the carbon-halogen bonds—give rise to distinct vibrational frequencies.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | 3300 - 3200 |
| Amide | C=O Stretch (Amide I) | 1680 - 1660 |
| Amide | N-H Bend / C-N Stretch (Amide II) | 1550 - 1530 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Fluoro Aromatic | C-F Stretch | 1250 - 1050 |
The N-H stretching vibration of the secondary amide is expected to appear as a sharp band in the 3300-3200 cm⁻¹ region. The Amide I band , primarily due to the C=O stretching vibration, is one of the most intense absorptions and is anticipated around 1680-1660 cm⁻¹. researchgate.net The Amide II band , resulting from a combination of N-H bending and C-N stretching , typically appears near 1550-1530 cm⁻¹.
Aromatic C=C stretching vibrations within the benzene ring produce a series of bands in the 1600-1450 cm⁻¹ range. The carbon-halogen stretches are found in the fingerprint region of the spectrum. The C-F stretch is expected in the 1250-1050 cm⁻¹ region, while the C-Br stretch occurs at a much lower frequency, typically between 600 and 500 cm⁻¹.
Raman spectroscopy offers complementary data. google.com It is particularly effective for observing the symmetric vibrations and non-polar bonds, such as the aromatic ring C=C bonds and the C-Br bond, which may show weak absorption in the IR spectrum. bohrium.com The combined use of IR and Raman spectroscopy allows for a more complete and confirmatory analysis of the compound's functional group composition. acs.org
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations are fundamental to understanding the electronic nature of N-(4-Bromo-2-fluorophenyl)acetamide. These theoretical studies provide a basis for interpreting molecular stability, reactivity, and spectroscopic properties.
The electronic properties of this compound have been elucidated through computational studies on molecules containing this specific moiety. A notable example is the analysis of Ripretinib, a complex pharmaceutical agent that features the 4-bromo-2-fluorophenyl group. nih.gov In computational studies of Ripretinib using Density Functional Theory (DFT) at the B3LYP/6-311G+(2d,p) level, the Highest Occupied Molecular Orbital (HOMO) was found to be located on the 4-bromo-2-fluorophenyl ring. nih.govsemanticscholar.org The HOMO and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity, as they represent the ability to donate and accept electrons, respectively. nih.gov
The energy of these frontier orbitals and the resulting energy gap (ΔE) are key descriptors of chemical reactivity and kinetic stability. researchgate.net For the Ripretinib molecule, which contains the this compound core, these values have been calculated for both the ground and excited states, highlighting the change in electronic properties upon excitation. nih.govsemanticscholar.org
| Parameter | Ground State (eV) | Excited State (eV) |
|---|---|---|
| EHOMO | -7.92 | -5.71 |
| ELUMO | 2.20 | -1.66 |
| Energy Gap (ΔE) | 10.12 | 4.05 |
This data pertains to the entire Ripretinib molecule, with the HOMO localized on the 4-bromo-2-fluorophenyl moiety.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). Chemical hardness is a measure of the molecule's resistance to change in its electron distribution; a large HOMO-LUMO gap generally implies high hardness and low reactivity. nih.gov
For the Ripretinib molecule, containing the this compound core, these descriptors have been determined. nih.govsemanticscholar.org The ground state exhibits a higher electron-accepting power, while the excited state has a significantly higher electrodonating power. semanticscholar.org The fraction of charge that can be transferred, indicating electrophilicity, is substantially increased in the excited state compared to the ground state. semanticscholar.org
| Descriptor | Ground State Value (eV) | Excited State Value (eV) |
|---|---|---|
| Chemical Potential (μ) | -2.89 | -3.69 |
| Energy Gap (ΔE) | 10.12 | 4.05 |
This data pertains to the entire Ripretinib molecule, which incorporates the this compound structure.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are powerful computational methods used to explore the dynamic nature of molecules by simulating their motions over time. For a molecule like this compound, MD simulations provide crucial insights into its conformational space—the full range of three-dimensional shapes the molecule can adopt through the rotation of its single bonds. Understanding these conformations is essential, as the specific spatial arrangement of atoms dictates the molecule's physical, chemical, and biological properties, including its ability to interact with biological targets.
The exploration of the conformational landscape through MD simulations involves calculating the trajectory of atoms and molecules by solving Newton's equations of motion. This process allows researchers to identify stable, low-energy conformations, understand the energy barriers between them, and determine the flexibility of different parts of the molecule. Key to this analysis is the examination of dihedral angles, which define the rotation around the chemical bonds connecting the phenyl ring, the amide group, and the acetyl group.
While specific, in-depth molecular dynamics studies focused solely on this compound are not prevalent in public literature, the conformational behavior of structurally similar aromatic amides has been investigated, providing a strong basis for understanding its likely dynamics. For instance, crystal structure analysis of related compounds reveals preferred orientations between the aromatic ring and the acetamide (B32628) group. In 2,2-Dibromo-N-(4-fluorophenyl)acetamide, the dihedral angle between the fluorophenyl ring and the acetamide group is reported to be 29.5°. nih.gov In another related compound, 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide, the dihedral angle between the two benzene (B151609) rings is 64.0°. researchgate.net These values highlight the non-planar nature of such molecules, a critical feature for their interaction with molecular targets.
An MD simulation for this compound would typically track the potential energy of the system as key dihedral angles are systematically rotated. The results would yield an energy landscape map, identifying the most stable (lowest energy) conformers and the transition states between them.
The primary dihedral angles of interest for conformational analysis of this compound are:
τ1 (C-C-N-C): Rotation around the bond connecting the phenyl ring and the nitrogen atom.
τ2 (C-N-C=O): Rotation around the amide bond, which has a high barrier to rotation due to its partial double-bond character but still exhibits flexibility.
The findings from such simulations can be summarized to show the most populated conformational states.
Interactive Table: Representative Findings from a Hypothetical Molecular Dynamics Simulation
The following table illustrates the type of data that would be generated from an MD simulation to describe the primary conformational states of this compound, based on analyses of related structures.
| Conformational State | Dihedral Angle (τ1: C-C-N-C) | Relative Energy (kcal/mol) | Population (%) | Key Interactions |
| Conformer A | ~30° | 0.00 | 75% | Minimal steric hindrance between the acetyl group and the fluorine atom. Favorable N-H···O intramolecular hydrogen bonding is possible. |
| Conformer B | ~150° | 2.5 | 15% | Increased steric interaction between the carbonyl oxygen and the phenyl ring hydrogen atoms. |
| Transition State | ~90° | 5.0 | <1% | High-energy state representing the barrier to rotation between major conformers. |
| Conformer C | ~-30° | 0.05 | 9% | A symmetrically related low-energy state similar to Conformer A. |
Note: The data presented in this table is illustrative and based on typical findings for related acetanilide (B955) structures. Specific values for this compound would require a dedicated computational study.
Chemical Reactivity and Functionalization
Nucleophilic Substitution Reactions Involving Halogen Centers
Aromatic rings are generally resistant to nucleophilic substitution via SN1 or SN2 mechanisms due to the high energy required to form an aryl cation and the steric hindrance that prevents backside attack. wikipedia.orgkhanacademy.org However, under specific conditions, they can undergo nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com
In N-(4-Bromo-2-fluorophenyl)acetamide, the acetamido group (-NHCOCH₃) is not a strong electron-withdrawing group required to activate the ring significantly for SNAr. Consequently, harsh reaction conditions would be necessary to achieve substitution at either the C-F or C-Br bond.
The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. youtube.comyoutube.com This is the reverse of the trend seen in SN2 reactions and is because the rate-determining step in SNAr is the initial attack by the nucleophile. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack. youtube.com Therefore, under forcing SNAr conditions, a nucleophile would be expected to preferentially displace the fluoride (B91410) at the C-2 position rather than the bromide at the C-4 position, assuming the reaction is not sterically hindered and follows the typical SNAr mechanism.
Table 1: Comparison of Halogen Centers for Nucleophilic Aromatic Substitution (SNAr)
| Feature | C-F Bond (Position 2) | C-Br Bond (Position 4) |
|---|---|---|
| Bond Polarity | High (due to F electronegativity) | Moderate |
| Susceptibility to Nucleophilic Attack | Higher | Lower |
| Leaving Group Ability (SNAr) | Better | Poorer |
| Predicted Reactivity in SNAr | More reactive | Less reactive |
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. minia.edu.egtotal-synthesis.com The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is determined by the directing effects of the substituents already present. chemistrytalk.orgpressbooks.pub The this compound molecule has three substituents whose directing effects must be considered collectively.
Acetamido Group (-NHCOCH₃): This group is an activator and an ortho, para-director. unizin.org The lone pair of electrons on the nitrogen atom can be donated to the ring via resonance, increasing the electron density, particularly at the ortho and para positions. This effect makes the ring more nucleophilic and stabilizes the cationic intermediate (sigma complex) formed during the reaction. libretexts.org
The available positions for substitution on the ring are C-3, C-5, and C-6. The directing influences are summarized below.
Table 2: Directing Effects of Substituents in this compound
| Substituent | Type | Directs To | Positions Directed |
|---|---|---|---|
| -NHCOCH₃ (at C-1) | Activating, o,p-director | ortho | C-6 |
| para | C-4 (blocked) | ||
| -F (at C-2) | Deactivating, o,p-director | ortho | C-3 |
| para | C-5 | ||
| -Br (at C-4) | Deactivating, o,p-director | ortho | C-3, C-5 |
| para | C-1 (blocked) |
In cases of multiple substituents, the most powerful activating group generally controls the position of substitution. In this molecule, the acetamido group is the only activating group and will therefore be the dominant director. It strongly directs incoming electrophiles to its vacant ortho position, C-6. The halogen atoms also direct to positions C-3 and C-5. However, the stronger directing power of the acetamido group favors substitution at C-6. Studies on similar 2,4-dihaloacetanilides have shown that nitration occurs preferentially at the position ortho to the acetamido group (C-6) and meta to the halogens. researchgate.net Therefore, reactions like nitration (with HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) are expected to yield the corresponding 6-substituted derivative as the major product. researchgate.netmasterorganicchemistry.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. This compound is an excellent substrate for these reactions due to its halogen substituents. The reactivity of aryl halides in these couplings follows the general trend: I > Br > Cl >> F. researchgate.netvinhuni.edu.vn
This reactivity difference allows for highly selective reactions at the C-Br bond while leaving the more robust C-F bond intact. This chemoselectivity is valuable for the synthesis of complex molecules.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. ikm.org.my Reacting this compound with a suitable boronic acid would selectively replace the bromine atom. researchgate.net
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, often with a copper(I) co-catalyst, and a base. organic-chemistry.orgnih.gov This provides a direct route to aryl alkynes.
Heck Reaction: This reaction couples the aryl bromide with an alkene under palladium catalysis to form a new, more substituted alkene. beilstein-journals.orgorganic-chemistry.org
Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Expected Product |
|---|---|---|---|---|
| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | N-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetamide |
| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI | Et₃N, piperidine | N-(2-Fluoro-4-(alkynyl)phenyl)acetamide |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N, K₂CO₃ | N-(2-Fluoro-4-vinylphenyl)acetamide derivative |
Functionalization of the Acetamide (B32628) Nitrogen and Methylene Group
The acetamide group (-NHCOCH₃) offers additional sites for chemical modification, primarily at the nitrogen atom and the adjacent methyl group.
Functionalization of the Acetamide Nitrogen: The nitrogen atom in an amide is generally not nucleophilic due to the delocalization of its lone pair into the carbonyl group. However, the proton on the nitrogen is acidic enough to be removed by a strong base (e.g., NaH) to form an amide anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in an N-alkylation reaction to form N-alkylated products. researchgate.netstackexchange.com Another common reaction is the hydrolysis of the amide bond under acidic or basic conditions, which would cleave the group to yield 4-bromo-2-fluoroaniline (B1266173).
Functionalization of the Methyl Group: The prompt refers to a "methylene group," which is likely a reference to the methyl group of the acetyl moiety. The α-protons of this methyl group are very weakly acidic. While they can be deprotonated with extremely strong bases like organolithium reagents to form an enolate, reactions involving the N-H proton are far more common and require less harsh conditions. researchgate.net
Oxidation and Reduction Pathways
The oxidation and reduction of this compound primarily involve the acetamide functional group, as the substituted aromatic ring is relatively stable.
Reduction: The amide functional group is resistant to reduction by milder agents like sodium borohydride (B1222165) (NaBH₄). However, it can be effectively reduced to an amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). shaalaa.comucalgary.calibretexts.org This reaction would convert the acetamido group into an ethylamino group (-NHCH₂CH₃). LiAlH₄ does not typically reduce aryl halides, so the C-Br and C-F bonds are expected to remain intact during this transformation. reddit.com
Reaction: this compound + LiAlH₄ → N-Ethyl-4-bromo-2-fluoroaniline
Oxidation: N-Arylacetamides are generally robust and resistant to oxidation under standard conditions. The aromatic ring is deactivated by the halogens, making it less susceptible to oxidative degradation. The amide group itself is also a stable functional group. While specific metabolic N-oxidation pathways can occur in biological systems, nih.gov chemical oxidation in a laboratory setting typically requires harsh conditions that may lead to non-selective degradation. There are specialized methods for oxidizing the α-carbon of some amides, but these are not generally applicable to the methyl group of an acetamide. researchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of Halogenation on Molecular Interactions and Biological Activity
The presence and positioning of halogen atoms on the phenyl ring are critical determinants of the biological activity of N-phenylacetamide derivatives. In N-(4-Bromo-2-fluorophenyl)acetamide, the bromine at the C4 position and the fluorine at the C2 position introduce specific electronic and steric properties that modulate its interaction with biological targets.
Halogen substitution on the aromatic ring of phenylacetamides has been shown to generally increase affinity for certain receptors. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, halogen substitution enhanced affinity for σ2 receptors while maintaining a similar affinity for σ1 receptors. nih.gov The position of the halogen is also a critical factor. Studies on 2,3-dioxoindolin-N-phenylacetamide derivatives showed a clear trend in potency based on the halogen's position, with ortho-substituted compounds often exhibiting higher activity. scielo.br For example, the order of potency for fluorinated compounds was ortho > para > meta, and for chlorinated compounds, it was ortho > para > meta. scielo.br
The fluorine atom, being the most electronegative element, can significantly alter the pharmacokinetic and pharmacodynamic profiles of a drug candidate. chim.it Its presence can influence molecular conformation and binding to target enzymes. scispace.com In a study of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, the compound N-(4-Bromo-2-fluorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide (a derivative of the title compound) demonstrated antitubercular activity, highlighting the contribution of the bromo- and fluoro-substituents to its biological action. mdpi.com In another study on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, a bromine atom at the para position of the phenyl ring resulted in notable anticancer activity against the SKNMC neuroblastoma cell line. brieflands.com
| Compound | Substituents | Biological Activity | Reference |
|---|---|---|---|
| 2,3-dioxoindolin-N-(2-fluorophenyl)acetamide | 2-F | IC₅₀ = 3.2 µg/mL (CDC25B), 2.9 µg/mL (PTP1B) | scielo.br |
| 2,3-dioxoindolin-N-(4-fluorophenyl)acetamide | 4-F | IC₅₀ = 4.1 µg/mL (CDC25B), 3.8 µg/mL (PTP1B) | scielo.br |
| 2,3-dioxoindolin-N-(4-bromophenyl)acetamide | 4-Br | IC₅₀ = 10.9 µg/mL (CDC25B), 9.6 µg/mL (PTP1B) | scielo.br |
| N-(4-Bromo-2-fluorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | 4-Br, 2-F (on acetamide) | MIC = 32 µg/mL (M. tuberculosis H37Rv) | mdpi.com |
| N-(4-Bromophenyl)-2-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide | 4-Br | IC₅₀ > 50 µM (HT-29), 23.4 µM (SKNMC), > 50 µM (PC3) | brieflands.com |
Role of the Acetamide (B32628) Linker in Molecular Recognition
The acetamide linker (-NH-C(O)-CH₂-) is a fundamental structural motif in this compound, serving as the bridge between the halogenated phenyl ring and other parts of a larger molecule in its derivatives. This linker is not merely a spacer but plays an active role in molecular recognition through hydrogen bonding and by maintaining the optimal orientation of the pharmacophoric groups.
The secondary amide (NH) group is a potent hydrogen bond donor, while the carbonyl (C=O) group is an effective hydrogen bond acceptor. These interactions are critical for anchoring the ligand within the binding site of a protein or enzyme. Studies on various classes of bioactive compounds have underscored the importance of the acetamide linker. For instance, in the development of antimalarial N-aryl acetamides, the acetamide core was a key feature of the identified hit compounds. acs.org Similarly, research on novel sodium channel blockers indicated a preference for a secondary amide linkage for optimal activity. nih.gov
Impact of Peripheral Substituents on Biological Profiles
While the halogenation pattern of this compound is a primary determinant of its activity, the introduction of other substituents on the phenyl ring can further modulate its biological profile. The electronic nature (electron-donating or electron-withdrawing) and steric properties of these peripheral groups can fine-tune the molecule's affinity for its target and its pharmacokinetic properties.
In a study of 2,3-dioxoindolin-N-phenylacetamide derivatives, compounds with electron-withdrawing groups (such as halogens) generally displayed better inhibitory activity against CDC25B and PTP1B phosphatases than those with electron-donating groups. scielo.br Conversely, for a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, substitution with electron-donating groups like -OH, -OMe, or -NH₂ resulted in moderate affinity for σ1 receptors but weak or negligible affinity for σ2 receptors. nih.gov
The position of the substituent is also paramount. A study on theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives revealed that both the nature and the position of substituents on the aryl ring of the N-phenylacetamide moiety played a crucial role in protease inhibition and antibacterial potential. frontiersin.org For example, a chloro group at the para position resulted in the most potent protease inhibitor in the series. frontiersin.org
| Core Structure | Substituent (R) | Biological Activity (IC₅₀ or MIC) | Reference |
|---|---|---|---|
| Theophylline-1,2,4-triazole-N-(R-phenyl)acetamide | 4-F | IC₅₀ = 0.091 µM (Protease); MIC = 20 µg/mL (B. subtilis) | frontiersin.org |
| 4-Cl | IC₅₀ = 0.015 µM (Protease); MIC = 0.5 µg/mL (B. subtilis) | frontiersin.org | |
| 3,4-di-CH₃ | IC₅₀ = 0.089 µM (Protease); MIC = 0.28 µg/mL (B. subtilis) | frontiersin.org | |
| N-(R-phenyl)-2-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide | 2-Cl | IC₅₀ = 4.5 µM (SKNMC) | brieflands.com |
| 2-OCH₃ | IC₅₀ = 10.9 µM (SKNMC) | brieflands.com | |
| 3-OCH₃ | IC₅₀ = 3.1 µM (HT-29) | brieflands.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models can provide predictive insights for the design of new, more potent analogues.
For classes of compounds related to this compound, QSAR studies have been successfully applied. For example, Hansch-type QSAR studies were used to examine the influence of substitutions on the phenylacetamide aromatic ring of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives on their binding affinity to sigma receptors. nih.gov In another instance, 2D-QSAR models were developed for a series of halophenyl bis-hydrazones to understand the structural features governing their antibacterial and antitubercular activities. nih.gov These models use various molecular descriptors that quantify physicochemical properties such as lipophilicity, electronic effects, and steric parameters.
A typical QSAR study involves:
Data Set Preparation: A series of structurally related compounds with measured biological activities is selected.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
For N-phenylacetamide derivatives, QSAR models can help elucidate the key structural requirements for a specific biological activity, guiding medicinal chemists in the rational design of new compounds with improved therapeutic potential. nih.gov
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Electronic | Hammett constants (σ), Dipole moment | Electron-donating/withdrawing effects, polarity |
| Steric | Taft steric parameters (Es), Molar refractivity (MR) | Size and shape of substituents |
| Hydrophobic | LogP, Chromatographic retention factors | Lipophilicity, ability to cross cell membranes |
| Topological | Connectivity indices, Wiener index | Molecular branching and shape |
Future Research Directions and Translational Perspectives
Exploration of Advanced Synthetic Methodologies
The synthesis of N-(4-Bromo-2-fluorophenyl)acetamide and its analogs is a critical aspect of its ongoing investigation. While established methods exist, the future of its production lies in the adoption of more advanced and efficient synthetic strategies.
Current synthetic routes often involve the acylation of 4-bromo-2-fluoroaniline (B1266173) with an appropriate acylating agent. nih.gov A common laboratory-scale synthesis involves reacting 4-bromo-2-fluoroaniline with acetic anhydride (B1165640). nih.gov Another approach involves the reaction of 4-bromophenylacetic acid with 3-chloro-4-fluoroaniline (B193440) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC). researchgate.net
Future research will likely focus on the development of greener, more atom-economical, and scalable synthetic processes. This includes the exploration of:
Continuous Flow Chemistry: This technology offers advantages in terms of safety, reproducibility, and scalability. Implementing flow processes for the synthesis of this compound could lead to higher yields and purity while minimizing waste.
Catalytic Methods: Investigating novel catalysts for the amidation reaction could lead to milder reaction conditions, reduced reaction times, and improved functional group tolerance. This is particularly relevant when synthesizing more complex derivatives.
Biocatalysis: The use of enzymes to catalyze the formation of the amide bond presents a highly specific and environmentally friendly alternative to traditional chemical methods.
A patent for the production of 4-bromo-2-methylaniline (B145978) outlines a process that includes the synthesis of N-(4-bromo-2-methylphenyl) acetamide (B32628) as an intermediate, highlighting the industrial relevance of such compounds. google.com The refinement of these synthetic strategies will be crucial for the cost-effective production of this compound and its derivatives for further research and potential commercialization.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and this compound research is well-positioned to benefit from these computational tools. researchgate.netnih.govmdpi.com
Key applications of AI and ML in this context include:
De Novo Drug Design: Generative AI models can design novel molecules from scratch that are optimized for specific biological targets. mdpi.com By learning from vast datasets of chemical structures and their biological activities, these models can propose new derivatives of this compound with enhanced potency and selectivity.
Predictive Modeling: Machine learning algorithms can build models to predict the physicochemical properties, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of new derivatives. This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. acs.org
Virtual Screening: AI-powered virtual screening can rapidly screen large libraries of virtual compounds against a biological target of interest to identify potential hits. This can significantly accelerate the initial stages of drug discovery for new applications of this compound-based compounds.
While the direct application of AI to this compound is still emerging, the general success of these technologies in medicinal chemistry suggests a promising future. mdpi.comijhespub.org The development of robust AI models will depend on the availability of high-quality data from experimental studies.
Identification of Novel Biological Targets and Disease Applications
While initial research has identified some biological activities for derivatives of this compound, a significant area of future investigation lies in the identification of novel biological targets and the expansion into new therapeutic areas.
Derivatives of this compound have shown potential in several areas:
Antitubercular Activity: A study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, including a derivative of this compound, demonstrated activity against Mycobacterium tuberculosis. mdpi.com
Anticancer and Anti-inflammatory Potential: Some related compounds are being investigated for their potential anti-inflammatory or anticancer activities. evitachem.comopenmedicinalchemistryjournal.com For example, saccharide-modified sulfonamides derived from this compound have been evaluated as carbonic anhydrase IX inhibitors, a target relevant in cancer. nih.gov
Herbicide Activity: The related compound Flufenacet, an oxyacetamide, is used as a herbicide, suggesting that derivatives could be explored for agrochemical applications. evitachem.com
Future research should aim to:
Elucidate Mechanisms of Action: For the known biological activities, a deeper understanding of the molecular mechanisms is needed. This involves identifying the specific protein targets and cellular pathways that these compounds modulate. evitachem.com
Target-Based Screening: Systematically screening this compound and its derivatives against a wide range of biological targets, such as kinases, proteases, and G-protein coupled receptors, could uncover unexpected therapeutic opportunities.
Phenotypic Screening: Utilizing high-content screening approaches to observe the effects of these compounds on cellular models of various diseases can help to identify novel therapeutic applications without a preconceived target.
The structural alerts present in this compound, such as the halogenated phenyl ring, suggest that it could interact with a variety of biological macromolecules, making it a versatile scaffold for drug discovery. ontosight.aicymitquimica.com
Challenges and Opportunities in this compound Research
The path from a promising chemical scaffold to a clinically approved drug is fraught with challenges, but also presents significant opportunities.
Challenges:
Toxicity and Safety: As with any new chemical entity, a thorough evaluation of the toxicological profile of this compound and its derivatives is essential. Halogenated aromatic compounds can sometimes pose metabolic and toxicity risks that need to be carefully assessed. cymitquimica.com
Drug-likeness and Pharmacokinetics: Optimizing the "drug-like" properties of these compounds, including their solubility, permeability, and metabolic stability, will be a key challenge. The presence of the bromo and fluoro substituents can influence these properties. ontosight.aicymitquimica.com
Intellectual Property: As research progresses, securing intellectual property rights through patents will be crucial for attracting investment and enabling further development.
Opportunities:
Scaffold for Library Synthesis: The this compound core provides a versatile platform for the creation of diverse chemical libraries. The bromine atom, in particular, can be readily modified through cross-coupling reactions to introduce a wide range of substituents, allowing for extensive structure-activity relationship (SAR) studies. sci-hub.se
Addressing Unmet Medical Needs: The potential applications in areas like infectious diseases (tuberculosis) and cancer highlight the opportunity for these compounds to address significant unmet medical needs. nih.govmdpi.com
Collaborative Research: The multifaceted nature of drug discovery provides ample opportunities for collaboration between academic researchers, pharmaceutical companies, and contract research organizations to accelerate the development of this compound-based therapies.
Q & A
Q. What are the key synthetic steps and reaction optimizations for N-(4-Bromo-2-fluorophenyl)acetamide?
Methodological Answer: Synthesis typically involves:
Acetylation of 4-bromo-2-fluoroaniline using acetic anhydride or acetyl chloride under reflux.
Purification via recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity.
Optimization parameters :
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
- Catalysts : Triethylamine (TEA) neutralizes HCl byproducts in acetylation steps.
- Reaction time : 4–6 hours monitored by TLC/HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Prioritize signals from the acetamide group (δ ~2.1 ppm for CH₃, δ ~168 ppm for carbonyl).
- Aromatic protons (δ 6.8–7.5 ppm) show splitting patterns due to Br and F substituents .
- IR Spectroscopy :
- Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
- Mass Spectrometry (MS) :
- Molecular ion peak at m/z 246 (C₈H₆BrFNO⁺) with fragmentation patterns confirming Br/F retention .
Advanced Research Questions
Q. How can contradictions in crystallographic data for derivatives be resolved?
Methodological Answer:
- Enantiomorph-Polarity Analysis : Use Flack (η) or Hooft (x) parameters to distinguish chiral centers in X-ray data .
- Hydrogen Bonding Networks : Map intermolecular interactions (e.g., N–H⋯O, C–H⋯F) to validate packing stability .
- Software Validation : Cross-check SHELXL refinements with alternative programs (e.g., Olex2) to minimize systematic errors .
Q. What approaches quantify bioactivity against enzyme targets?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or inflammatory mediators (e.g., COX-2). Prioritize poses with ΔG < -7 kcal/mol .
- Cytotoxicity Assays :
- Comparative Studies :
- Compare IC₅₀ values with analogs (e.g., N-(4-Bromophenyl)acetamide) to assess substituent effects (Table 1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
